Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester
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Overview
Description
Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a butanedioic acid backbone, with bis(phenylmethyl) ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester typically involves the esterification of butanedioic acid with benzyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine is reacted with the esterified butanedioic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, 1-piperidinyl-, bis(2-ethoxyethyl) ester
- Butanedioic acid, dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol
Uniqueness
Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester is unique due to its specific ester groups and the presence of a piperidine ring. This combination imparts distinct chemical properties and potential applications that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
58435-28-2 |
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Molecular Formula |
C23H27NO4 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
dibenzyl 2-piperidin-1-ylbutanedioate |
InChI |
InChI=1S/C23H27NO4/c25-22(27-17-19-10-4-1-5-11-19)16-21(24-14-8-3-9-15-24)23(26)28-18-20-12-6-2-7-13-20/h1-2,4-7,10-13,21H,3,8-9,14-18H2 |
InChI Key |
QBLKPTJNPXLNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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